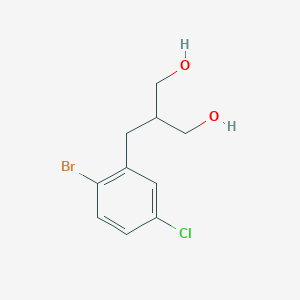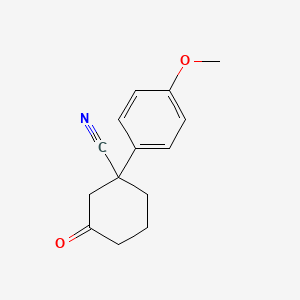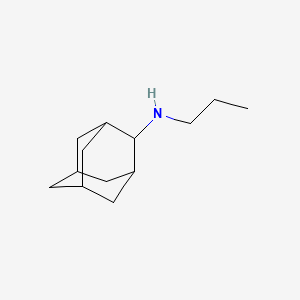
(1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol: is a chiral compound that features an amino group, a hydroxyl group, and a substituted phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-fluoroaniline and glycidol.
Reaction Conditions: The reaction involves the nucleophilic opening of the epoxide ring of glycidol by the amino group of 2-chloro-4-fluoroaniline under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation are typical.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals, particularly for its potential anticancer properties.
Industry:
Pharmaceutical Intermediates: Used as an intermediate in the production of active pharmaceutical ingredients (APIs).
作用机制
The mechanism by which (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
2-Amino-1-phenylethanol: Lacks the chloro and fluoro substituents on the phenyl ring.
2-Amino-1-(4-chlorophenyl)ethanol: Similar structure but without the fluorine atom.
2-Amino-1-(2-fluorophenyl)ethanol: Similar structure but without the chlorine atom.
Uniqueness: The presence of both chloro and fluoro substituents on the phenyl ring of (1S)-2-Amino-1-(2-chloro-4-fluorophenyl)ethan-1-ol makes it unique. These substituents can significantly influence the compound’s reactivity, biological activity, and overall properties, making it a valuable compound for research and development.
属性
分子式 |
C8H9ClFNO |
|---|---|
分子量 |
189.61 g/mol |
IUPAC 名称 |
(1S)-2-amino-1-(2-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9ClFNO/c9-7-3-5(10)1-2-6(7)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI 键 |
MJUPJVGXVPDJCO-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=C(C=C1F)Cl)[C@@H](CN)O |
规范 SMILES |
C1=CC(=C(C=C1F)Cl)C(CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



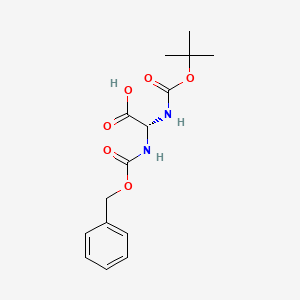

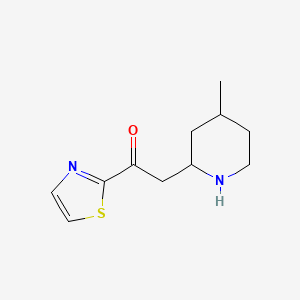

![7,8-Dimethyl-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13084905.png)
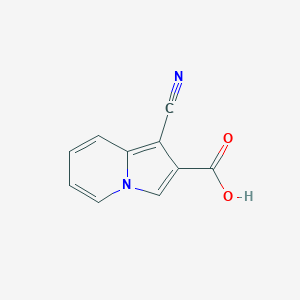
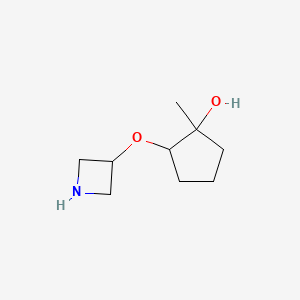
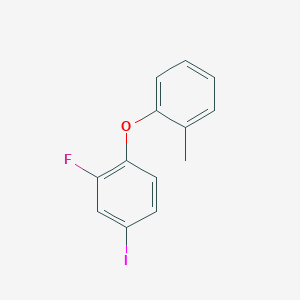
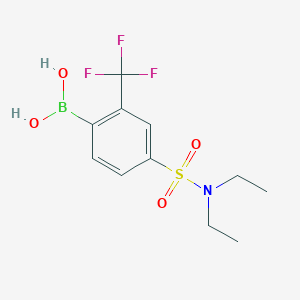
![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)
